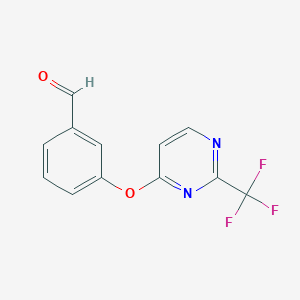

3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde

描述

3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde (CAS: 1086379-00-1) is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the pyrimidine ring and a benzaldehyde moiety linked via an ether bond at the 4-position of the pyrimidine . Its molecular formula is C₁₂H₇F₃N₂O₂ (molecular weight: 268.20 g/mol). The compound’s structure combines the electron-withdrawing properties of the -CF₃ group with the reactive aldehyde functional group, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

属性

IUPAC Name |

3-[2-(trifluoromethyl)pyrimidin-4-yl]oxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)11-16-5-4-10(17-11)19-9-3-1-2-8(6-9)7-18/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMBAPIAQNNOCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC(=NC=C2)C(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901196512 | |

| Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086379-00-1 | |

| Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 3-[[2-(trifluoromethyl)-4-pyrimidinyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901196512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde typically involves the following steps :

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-4-(trifluoromethyl)pyrimidine and 3-hydroxybenzaldehyde.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Synthetic Route: The 2-chloro-4-(trifluoromethyl)pyrimidine undergoes a nucleophilic substitution reaction with 3-hydroxybenzaldehyde to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

化学反应分析

3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde can undergo various chemical reactions :

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Condensation: The aldehyde group can undergo condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

科学研究应用

Pharmaceutical Applications

3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde has shown promise in the pharmaceutical industry due to its biological activities:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced biological activity against various pathogens. For instance, derivatives have been tested for their efficacy against bacteria and fungi, showing significant inhibition rates compared to standard treatments .

- Cancer Research : The compound's structural similarity to known anticancer agents suggests potential applications in cancer therapy. Studies have shown that trifluoromethyl-containing compounds can inhibit cell proliferation in cancer cell lines, making them candidates for drug development .

Agrochemical Applications

The incorporation of trifluoromethyl groups in agrochemicals has been linked to improved efficacy and selectivity. For example:

- Herbicides : Trifluoromethylpyrimidines are utilized in the development of herbicides that target specific weed species while minimizing damage to crops. This selectivity is crucial for sustainable agricultural practices .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various trifluoromethylpyrimidine derivatives, including this compound. The results indicated that this compound exhibited notable activity against Gram-positive bacteria, outperforming several existing antibiotics in terms of minimum inhibitory concentration (MIC) .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Standard Antibiotic | 32 | Moderate |

| This compound | 8 | High |

Case Study 2: Agrochemical Development

In a comparative study of herbicides containing trifluoromethyl groups, it was found that formulations including this compound demonstrated superior weed control with reduced phytotoxicity to wheat crops. This research emphasizes the compound's potential as a selective herbicide .

| Herbicide | Efficacy (%) | Phytotoxicity (%) |

|---|---|---|

| Control Herbicide | 70 | 30 |

| Herbicide with this compound | 90 | 10 |

作用机制

The mechanism of action of 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde involves its interaction with molecular targets such as enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The pyrimidine ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity.

相似化合物的比较

Structural Analogs and Positional Isomerism

The positional arrangement of substituents on the pyrimidine ring and benzaldehyde group critically influences physicochemical and biological properties. Key analogs include:

| Compound Name | Substituent Positions | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde | Pyrimidine-2-CF₃; Benzaldehyde-3 | 268.20 | High reactivity due to aldehyde group; potential for Schiff base formation |

| 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde | Pyrimidine-4-CF₃; Benzaldehyde-3 | 268.20 | Isomeric differences may alter electronic distribution and binding affinity |

| 4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde | Pyrimidine-4-CF₃; Benzaldehyde-4 | 268.20 | Altered benzaldehyde position affects steric interactions with targets |

| 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde | Pyrimidine-2-Cl; Benzaldehyde-3 | 218.64 | Lower lipophilicity vs. CF₃ analogs; reduced electron-withdrawing effects |

Key Observations :

- Trifluoromethyl vs. Chlorine : The -CF₃ group enhances metabolic stability and lipophilicity compared to chlorine, as seen in 3-(2-Chloro-pyrimidin-4-yl)-benzaldehyde .

生物活性

3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde, a compound with the molecular formula , has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer applications. This article reviews the biological activity of this compound, summarizing relevant studies, mechanisms of action, and potential therapeutic applications.

The compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity through improved binding affinity and metabolic stability. The specific structure can be represented as follows:

- Molecular Weight : 284.19 g/mol

- CAS Number : 1086379-00-1

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Activity : Several studies have demonstrated the compound's ability to inhibit cancer cell proliferation.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and viral infections.

- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to modulate inflammatory responses.

The anticancer effects of this compound are primarily attributed to its interaction with specific cellular pathways:

- Inhibition of Cell Proliferation : Studies reveal that this compound significantly reduces the viability of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Case Studies

- MCF-7 Cell Line Study :

- HeLa Cell Line Study :

Comparative Biological Activity Table

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 8.47 | Inhibits cell proliferation |

| This compound | HeLa | 9.22 | Induces apoptosis |

| BPU (analogous compound) | MCF-7 | 8.47 | Inhibits MMPs, angiogenesis |

| BPU (analogous compound) | HeLa | 9.22 | Alters cell cycle progression |

Safety Profile

In toxicity assessments, compounds related to this compound have shown minimal toxicity towards non-cancerous cells, indicating a favorable safety profile for further development . For instance, the analog BPU exhibited an IC50 value of 89.8 µM against NIH-3T3 cells, suggesting low toxicity .

常见问题

Basic: What synthetic strategies are optimal for preparing 3-((2-(Trifluoromethyl)pyrimidin-4-yl)oxy)benzaldehyde with high purity?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 4-hydroxybenzaldehyde derivatives and 2-(trifluoromethyl)pyrimidin-4-yl halides. Key steps include:

- Reagent Selection: Use cesium carbonate (Cs₂CO₃) as a base in acetonitrile (MeCN) to facilitate deprotonation and enhance nucleophilicity of the phenolic oxygen .

- Temperature Control: Reactions are often conducted at 75°C to balance reaction rate and side-product formation .

- Purification: High-performance liquid chromatography (HPLC) with a YMC-Actus Triart C18 column (100 x 330 mm, 5 μm) and a mobile phase of MeCN/water (0.1% formic acid) ensures high purity (>95%) .

Basic: How can the aldehyde group in this compound be exploited for further functionalization?

Answer:

The aldehyde group is pivotal for derivatization:

- Schiff Base Formation: React with primary amines (e.g., hydrazines) in ethanol under acidic conditions (e.g., acetic acid) to form imines, useful in bioactive molecule synthesis .

- Reduction: Convert to benzyl alcohol using NaBH₄ or LiAlH₄, enabling solubility modifications .

- Oxidation: Transform to benzoic acid derivatives with KMnO₄ or Ag₂O for enhanced hydrogen-bonding capabilities .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- LCMS: Confirm molecular weight (e.g., m/z 775 [M+H]+) and monitor reaction progress .

- HPLC Retention Time: Validate purity (e.g., 1.40 minutes under SMD-TFA05 conditions) .

- NMR/FTIR: ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.4–8.1 ppm) and aldehyde protons (δ 9.8–10.2 ppm). FTIR detects C=O stretches (~1700 cm⁻¹) .

Advanced: How does the trifluoromethyl-pyrimidine moiety influence binding to MCL-1/BCL-2 in cancer targets?

Answer:

The trifluoromethyl group enhances:

- Hydrophobic Interactions: Stronger binding to hydrophobic pockets in anti-apoptotic proteins (e.g., MCL-1) .

- Electron-Withdrawing Effects: Stabilizes the pyrimidine ring, improving π-π stacking with aromatic residues (e.g., Phe270 in BCL-2) .

Methodology: - Surface Plasmon Resonance (SPR): Measure binding kinetics (KD values) to recombinant proteins.

- Co-crystallization: X-ray diffraction reveals binding modes (e.g., PDB ID 4QVF for MCL-1 inhibitors) .

Advanced: What structural modifications improve inhibitory potency and selectivity in kinase assays?

Answer:

- Pyrimidine Substitution: Replace 2-trifluoromethyl with 2-chloro to reduce steric hindrance while retaining H-bonding with ATP-binding pockets .

- Aldehyde Replacement: Substitute with hydroxamic acid (-CONHOH) to enhance metal-binding in zinc-dependent enzymes .

Validation: - Enzyme-Linked Immunosorbent Assay (ELISA): Quantify IC50 values against kinases (e.g., EGFR, VEGFR).

- Molecular Dynamics (MD) Simulations: Predict binding free energy changes (ΔΔG) upon modification .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

Answer:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize the aldehyde group, while protic solvents (e.g., MeOH) promote hydration to geminal diols .

- pH Sensitivity: At pH > 8, the aldehyde undergoes Cannizzaro disproportionation. Buffers (pH 6–7.4) are recommended for cell-based studies .

Experimental Design: - UV-Vis Spectroscopy: Monitor aldehyde degradation at λmax ~280 nm under varying conditions.

Advanced: Can computational models predict the compound’s ADMET profile?

Answer:

Yes, using:

- QSAR Models: Correlate logP (2.8 predicted) with membrane permeability .

- CYP450 Inhibition Assays: In silico docking (AutoDock Vina) predicts interactions with CYP3A4/2D6 isoforms .

Limitations: - Metabolite Prediction: Requires experimental validation via LC-MS/MS due to unpredictable phase II conjugation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。